ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate
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Overview
Description
Ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate is a useful research compound. Its molecular formula is C16H15ClN2O4 and its molecular weight is 334.76. The purity is usually 95%.
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Scientific Research Applications
Carcinogenicity and Detection in Alcoholic Beverages
Research has highlighted the carcinogenic potential of ethyl carbamate (urethane), a contaminant often found in fermented foods and beverages. A significant study by the International Agency for Research on Cancer (IARC) in Lyon, France, reassessed the carcinogenicity of alcoholic beverages and ethyl carbamate, emphasizing the importance of monitoring its presence due to potential risks to human health (Baan et al., 2007).
Electrochemical and Electrochromic Properties
Investigations into novel donor–acceptor type monomers, including those related to ethyl carbamate structures, have revealed significant electrochemical activity and distinct electrochromic properties. These studies are crucial for developing advanced materials with potential applications in electronic devices and sensors (Hu et al., 2013).
Immunoassay Development for Ethyl Carbamate Detection
A novel approach to detecting ethyl carbamate in wine samples involves a sensitive non-competitive immunoassay, which offers a significant improvement in sensitivity over traditional methods. This advancement is critical for ensuring food safety and public health (Fu et al., 2020).
Mitigation of Ethyl Carbamate in Alcoholic Beverages
Research on mitigating ethyl carbamate's presence in alcoholic beverages has focused on various strategies, including physical, chemical, enzymatic, and genetic engineering methods. These efforts aim to reduce the potential health risks associated with ethyl carbamate consumption (Zhao et al., 2013).
Analytical Chemistry and Formation Mechanisms
Studies have extensively explored the analytical chemistry, formation mechanisms, and strategies for reducing ethyl carbamate in fermented beverages. Understanding the formation pathways and developing effective detection and mitigation methods are crucial for food safety (Jiao et al., 2014).
Mechanism of Action
Target of Action
It is known that carbamates, a class of compounds to which this molecule belongs, often act as inhibitors of acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Mode of Action
Carbamates typically function by binding to acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic neuron
Biochemical Pathways
Carbamates generally impact the cholinergic pathway by inhibiting acetylcholinesterase, leading to an excess of acetylcholine . This can result in a range of downstream effects, including muscle contraction and increased salivation.
Result of Action
Carbamates, in general, can cause a range of symptoms due to the overstimulation of the postsynaptic neuron, including muscle weakness, blurred vision, and excessive salivation .
Properties
IUPAC Name |
ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-21-15(20)19-16(18-12-8-4-3-7-11(12)17)22-13-9-5-6-10-14(13)23-16/h3-10,18H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEIZUXOHRDAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1(OC2=CC=CC=C2O1)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.